molecular formula C19H18O4 B2557439 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-10-4

7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2557439
CAS No.: 315233-10-4
M. Wt: 310.349
InChI Key: BIQRXFMXGOMWET-UHFFFAOYSA-N
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Description

The compound “7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones . Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .


Molecular Structure Analysis

The molecular structure of chromenones typically consists of a fused six-membered benzene ring and a five-membered lactone ring, forming a bicyclic structure . The “this compound” would have additional ethoxy, methyl, and phenoxy substituents at the 7, 2,5, and 3 positions, respectively .

Scientific Research Applications

Chromene Derivatives in Syntheses of Biologically Active Compounds

7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, as part of the broader chromene family, has been explored for its potential in synthesizing compounds with biological activities. Chromene derivatives have been utilized in creating photochromic materials and natural product syntheses. A study by Rawat, Prutyanov, and Wulff (2006) detailed the use of a chromene carbene complex for synthesizing naphthopyran units, indicative of applications in creating biologically active and photo-responsive materials (Rawat, Prutyanov, & Wulff, 2006).

Anticancer and Antibacterial Potential

Research into chromene derivatives, including structures similar to this compound, has shown promising cytotoxic and antibacterial activities. Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and found certain compounds exhibiting significant cytotoxic and bactericidal activities, suggesting potential applications in developing new anticancer and antibacterial agents (Khan et al., 2003).

Modified Rotenoids for Structural and Biological Studies

Chromene derivatives have also been used in the modification of rotenoids, compounds known for their insecticidal properties. A study on 7a-O-Methyl­deguelol, which shares structural similarities with this compound, revealed insights into chromene's role in complex molecular structures and their potential biological applications (Chantrapromma et al., 2005).

Synthesis of Novel Compounds and Sensitizers

The flexibility of chromene derivatives in chemical synthesis extends to creating sensitizers for photoreactions, indicating their utility in photochemical processes and possibly in photodynamic therapy. Al-adilee, Abass, and Taher (2016) synthesized a new heterocyclic thiazolylazo dye ligand from a chromene derivative, highlighting the compound's role as a sensitizer in photocatalytic reactions (Al-adilee, Abass, & Taher, 2016).

Properties

IUPAC Name

7-ethoxy-2,5-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-21-15-10-12(2)17-16(11-15)22-13(3)19(18(17)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRXFMXGOMWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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